

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Encofosbuvir

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Compound of Interest

Compound Name: *Encofosbuvir*
CAS No.: *2232134-77-7*
Cat. No.: *B15565050*

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of **Encofosbuvir** using High-Performance Liquid Chromatography (HPLC). The method described herein is adapted from established and validated methods for similar antiviral nucleotide prodrugs, specifically Sofosbuvir, due to the absence of a publicly available, validated HPLC method specifically for **Encofosbuvir**. This protocol is intended to serve as a robust starting point for method development and validation in research and quality control environments.

Encofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog. Its chemical structure and properties necessitate a reliable analytical method for quantification and purity assessment. This reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, allowing for the separation of **Encofosbuvir** from its potential impurities and degradation products.

Physicochemical Properties of Encofosbuvir

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. Key properties of **Encofosbuvir** are summarized in the table below.

Property	Value
Chemical Formula	C ₃₀ H ₄₂ FN ₄ O ₁₃ PS
Molecular Weight	748.7 g/mol [1]
Chemical Structure	Phosphoramidate prodrug of a uridine nucleotide analog[1]
UV Absorption Maximum (λ _{max})	Estimated at ~261 nm*

*Note: The UV absorption maximum for **Encofosbuvir** is not publicly available. This value is an estimation based on the known λ_{max} of structurally related uridine nucleotide analogues like Sofosbuvir, which is approximately 260-261 nm.[2][3][4] Experimental verification of the λ_{max} for **Encofosbuvir** is highly recommended for optimal method sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method for Encofosbuvir

This protocol outlines the necessary steps for the preparation of solutions and the chromatographic conditions for the analysis of **Encofosbuvir**.

Materials and Reagents

- **Encofosbuvir** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)

- Ammonium acetate (analytical grade)

Instrumentation

- HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Analytical balance
- pH meter
- Sonicator
- 0.45 μm membrane filters

Preparation of Solutions

- Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
- Standard Stock Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh and dissolve 25 mg of **Encofosbuvir** reference standard in 25 mL of diluent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solution (100 $\mu\text{g}/\text{mL}$): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of **Encofosbuvir**.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program	Time (min)
0	
10	
12	
12.1	
15	
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	261 nm (or experimentally determined λ_{max})
Run Time	15 minutes

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (100 μ g/mL) five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Data Presentation: Expected Method Performance

The following tables summarize the expected quantitative data for a properly validated method based on this protocol. These values are illustrative and should be confirmed during method validation.

Table 1: System Suitability Results (Example)

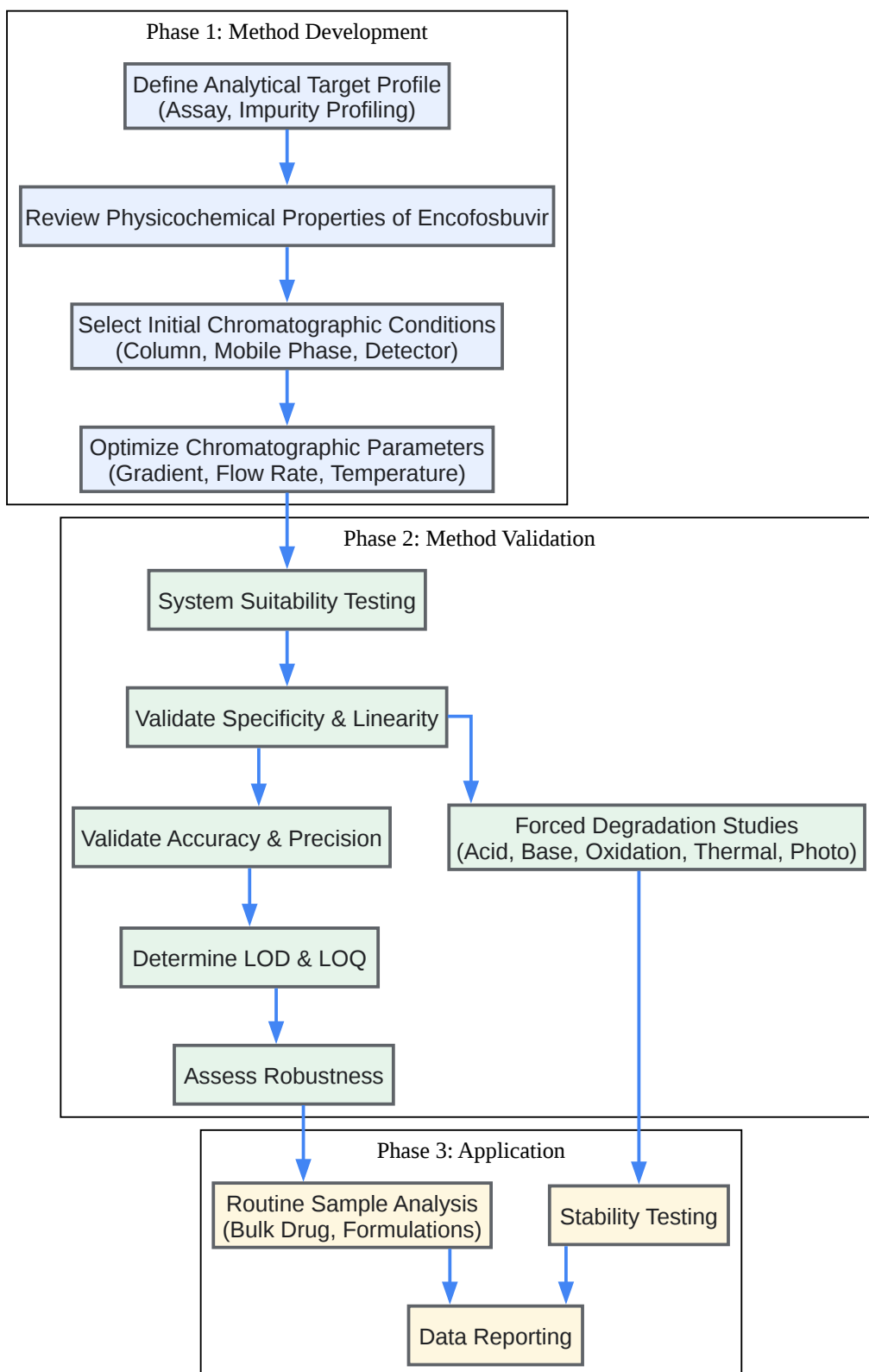
Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1	6.52	1234567	1.1	5500
2	6.51	1235678	1.1	5520
3	6.53	1234890	1.2	5480
4	6.52	1236012	1.1	5510
5	6.51	1234000	1.2	5490
Mean	6.52	1235029	1.14	5500
%RSD	0.12	0.07	-	-

Table 2: Method Validation Parameters (Illustrative)

Parameter	Result
Linearity Range	10 - 150 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	< 2.0%

Experimental Workflow and Logic

The development and validation of this HPLC method follow a logical progression to ensure a robust and reliable analytical procedure. The workflow is visualized in the diagram below.



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Caption: Workflow for HPLC method development, validation, and application.

This comprehensive guide provides a solid foundation for establishing a reliable HPLC method for the analysis of **Encofosbuvir**. Adherence to good laboratory practices and thorough method validation are essential for ensuring the accuracy and precision of the results obtained.

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